molecular formula C13H12ClNO B1361043 2-(4-Chlorophenoxy)-4-methylaniline CAS No. 919118-71-1

2-(4-Chlorophenoxy)-4-methylaniline

Cat. No. B1361043
M. Wt: 233.69 g/mol
InChI Key: RTYTYJAUNOZUAG-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenoxy)-4-methylaniline” is a chemical compound . It is used in the synthesis of a new class of hypoxia-inducible factor-1 inhibitors . It is stored at room temperature in a dark place .


Synthesis Analysis

The synthesis of related compounds involves multiple steps. For instance, the synthesis of “2-chloro-4-(4-chlorophenoxy)-hypnone” involves an etherification reaction followed by an acylation reaction . Another synthesis of a related compound, “N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide”, involves iodination of salicylic acid and a reaction with an aminoether .


Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, the structure of “1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone” has been determined using X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For instance, the herbicide “2-methyl-4-chlorophenoxy acetic acid (MCPA)” has been analyzed using a kinetic-spectrophotometric method .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For instance, “2-(4-Chlorophenoxy)-2-methylpropionic acid” is a light yellow solid with no odor .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : 2-(4-Chlorophenoxy)-4-methylaniline was used in synthesizing novel compounds which exhibited significant antioxidant activities and lipid peroxidation inhibition, comparable to standard antioxidants (Topçu, Ozen, Bal, & Taş, 2021).

Environmental Analysis

  • Herbicide Analysis in Water : This compound, as a chlorophenoxy acid, was analyzed in water to detect herbicide residues, indicating its relevance in environmental monitoring and water safety (Wintersteiger, Goger, & Krautgartner, 1999).

Carcinogenic Potential

  • Carcinogenicity Study : Research on 2-(4-Chlorophenoxy)-4-methylaniline investigated its potential as a carcinogen, highlighting its binding to DNA, RNA, and proteins, which is significant in understanding its toxicological profile (Hill, Shih, & Struck, 1979).

Adsorption Studies

Metabolic Pathways

Spectroscopy and Ab Initio Studies

  • Spectral Analysis : Fourier transform infrared and FT-Raman spectral analysis of 2-(4-Chlorophenoxy)-4-methylaniline provided deep insights into its molecular structure and interactions (Arjunan & Mohan, 2008).

Detection in Bacterial Degradation

  • Bacterial Degradation Intermediates : The compound was identified as an intermediate in the bacterial degradation of phenoxy herbicides, showing its role in biodegradation processes (Oh & Tuovinen, 1991).

Other Applications

Safety And Hazards

Safety data sheets recommend using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation when handling related compounds .

Future Directions

The future directions of “2-(4-Chlorophenoxy)-4-methylaniline” and related compounds could involve further studies on their synthesis, properties, and applications .

Relevant Papers The relevant papers retrieved provide valuable information on the synthesis, properties, and applications of “2-(4-Chlorophenoxy)-4-methylaniline” and related compounds .

properties

IUPAC Name

2-(4-chlorophenoxy)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-2-7-12(15)13(8-9)16-11-5-3-10(14)4-6-11/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYTYJAUNOZUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649864
Record name 2-(4-Chlorophenoxy)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-4-methylaniline

CAS RN

919118-71-1
Record name 2-(4-Chlorophenoxy)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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